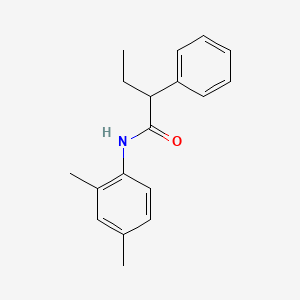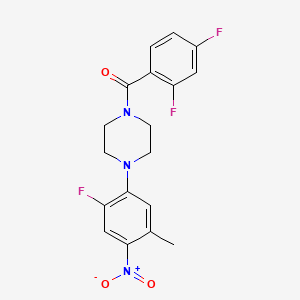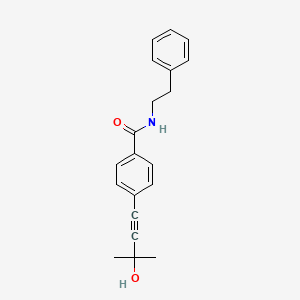
N-(2,4-dimethylphenyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-phenylbutanamide, also known as DMPPB, is a chemical compound that belongs to the class of N-aryl-2-phenylbutanamides. It has been widely used in scientific research for its potential therapeutic applications, particularly in the field of cancer treatment. DMPPB is a potent inhibitor of the proteasome, which is an essential cellular component responsible for the degradation of intracellular proteins.
作用机制
N-(2,4-dimethylphenyl)-2-phenylbutanamide inhibits the proteasome by binding to the active site of the 20S proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of intracellular proteins, which ultimately induces apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-phenylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-phenylbutanamide induces apoptosis by inhibiting the proteasome and leading to the accumulation of intracellular proteins. N-(2,4-dimethylphenyl)-2-phenylbutanamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-2-phenylbutanamide has several advantages for lab experiments. It is a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in cellular processes. N-(2,4-dimethylphenyl)-2-phenylbutanamide also has potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. However, N-(2,4-dimethylphenyl)-2-phenylbutanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cellular processes are not well understood. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well characterized.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-2-phenylbutanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2-phenylbutanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-2-phenylbutanamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the long-term effects of N-(2,4-dimethylphenyl)-2-phenylbutanamide on cellular processes and to determine its safety and efficacy in vivo.
合成方法
N-(2,4-dimethylphenyl)-2-phenylbutanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylbenzaldehyde with phenylacetic acid in the presence of a catalyst such as boron trifluoride etherate. The resulting intermediate is then treated with thionyl chloride to produce the final product, N-(2,4-dimethylphenyl)-2-phenylbutanamide.
科学研究应用
N-(2,4-dimethylphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the proteasome, which leads to the accumulation of intracellular proteins and ultimately induces apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-phenylbutanamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-16(15-8-6-5-7-9-15)18(20)19-17-11-10-13(2)12-14(17)3/h5-12,16H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEGHALTHFJEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-phenylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)



![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)
![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)